2-Amino-1-(4-thiazolyl)propane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C6H10N2S/c1-5(7)2-6-3-9-4-8-6/h3-5H,2,7H2,1H3 |
InChI Key |
RKNNJLTYXPPQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 4 Thiazolyl Propane
Retrosynthetic Strategies for 2-Amino-1-(4-thiazolyl)propane
A logical retrosynthetic analysis of this compound begins with the disconnection of the amine group. The primary amine can be installed via reductive amination of a corresponding ketone, leading to the key intermediate, 1-(4-thiazolyl)propan-2-one.
Further disconnection of the propanone side chain from the thiazole (B1198619) ring at the C4-C1' bond reveals two potential synthons: a 4-thiazolyl anion equivalent and a propylene (B89431) oxide electrophile, or a 4-halothiazole and an organometallic propane-2-one equivalent. A more practical approach involves the formation of the C-C bond by reacting a 4-thiazolyl organometallic species with propylene oxide, which upon subsequent oxidation yields the target ketone.
Scheme 1: Retrosynthetic Analysis of this compound
Classical Synthetic Approaches to this compound
The classical synthesis of this compound can be systematically approached by first constructing the thiazole heterocycle, followed by the elaboration of the aminopropane side chain at the 4-position.
Approaches to the 4-Thiazolyl Moiety
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. researchgate.net This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of a 4-substituted thiazole, a common starting point is the reaction between thioformamide (B92385) and a 3-halo-2-butanone. However, to leave the 4-position available for substitution, a more strategic approach is required.
A plausible route involves the synthesis of a 4-unsubstituted or a 4-halothiazole, which can then be functionalized. For instance, the reaction of thioformamide with 1,3-dichloroacetone (B141476) would yield 4-chloromethylthiazole, a versatile intermediate.
| Reactants | Product | Reaction Type | Reference |
| Thioamide and α-haloketone | Substituted Thiazole | Hantzsch Thiazole Synthesis | researchgate.net |
| Thioformamide and 1,3-dichloroacetone | 4-Chloromethylthiazole | Hantzsch Thiazole Synthesis | - |
Construction of the 2-Amino-1-propane Side Chain
The construction of the 2-amino-1-propane side chain and its attachment to the thiazole ring is a critical phase of the synthesis. A key intermediate for this is 1-(4-thiazolyl)propan-2-one.
One viable method to construct this side chain involves the use of organometallic reagents. A 4-lithiothiazole or 4-thiazolylmagnesium bromide can be generated in situ from a 4-halothiazole. This organometallic species can then react with propylene oxide in a nucleophilic ring-opening reaction to yield 1-(4-thiazolyl)propan-2-ol. sci-hub.box Subsequent oxidation of this secondary alcohol, for example using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would provide the desired ketone, 1-(4-thiazolyl)propan-2-one.
The final step in the classical sequence is the conversion of the ketone to the primary amine. This is typically achieved through reductive amination. The ketone is first reacted with ammonia (B1221849) or a protected ammonia equivalent to form an imine, which is then reduced in situ to the amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.
| Precursor | Reagents | Product | Reaction Type |
| 4-Halothiazole | 1. n-BuLi or Mg2. Propylene oxide | 1-(4-thiazolyl)propan-2-ol | Grignard/Organolithium Reaction |
| 1-(4-thiazolyl)propan-2-ol | PCC or Swern Oxidation reagents | 1-(4-thiazolyl)propan-2-one | Oxidation |
| 1-(4-thiazolyl)propan-2-one | NH3, NaBH3CN or H2/Catalyst | This compound | Reductive Amination |
Coupling and Functionalization Reactions
The coupling of the side chain to the thiazole ring, as described above, relies on the formation of a carbon-carbon bond between the heterocyclic core and the three-carbon unit. The Grignard reaction with propylene oxide is a well-documented method for achieving such transformations. sci-hub.box The regioselectivity of the epoxide opening is crucial, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring, leading to the desired propan-2-ol derivative.
Modern and Advanced Synthetic Transformations for this compound
Recent advancements in organic synthesis offer more efficient and selective methods that can be applied to the synthesis of this compound.
Catalytic Methods for Selective Synthesis
Modern catalytic methods can be employed for both the formation of the thiazole ring and the introduction of the side chain. For instance, various transition metal-catalyzed cross-coupling reactions could be used to attach the propane (B168953) side chain to a pre-formed 4-halothiazole. A Negishi or Suzuki coupling with an appropriate organozinc or boronic acid derivative of propan-2-one could be envisioned.
Furthermore, direct C-H functionalization of the thiazole ring at the 4-position represents a more atom-economical approach. While challenging, the development of specific catalysts for such transformations is an active area of research.
In the final amination step, catalytic transfer hydrogenation using a chiral catalyst could potentially lead to an enantioselective synthesis of this compound, providing access to specific stereoisomers. Catalytic amination of the corresponding alcohol, 1-(4-thiazolyl)propan-2-ol, using ammonia and a suitable hydrogenation catalyst, is another modern and greener alternative to classical reductive amination. soton.ac.uk
| Reaction Step | Catalytic Method | Potential Catalyst |
| C-C Bond Formation | Cross-Coupling Reactions | Palladium or Nickel complexes |
| C-H Functionalization | Direct Arylation/Alkylation | Transition metal catalysts |
| Amination | Asymmetric Reductive Amination | Chiral metal catalysts (e.g., Rhodium, Iridium) |
| Alcohol Amination | Catalytic Amination | Hydrogenation catalysts (e.g., Ru, Pd) |
Stereoselective Synthesis of this compound Enantiomers
The generation of specific stereoisomers (enantiomers) of this compound is crucial for applications where chirality influences biological activity or material properties. Asymmetric synthesis is a primary strategy to achieve this, aiming to produce a single enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture.
Key approaches to stereoselective synthesis that could be applied to this compound include:
Chiral Pool Synthesis : This method utilizes readily available chiral starting materials. For this compound, a synthesis could potentially start from a chiral amino acid, such as alanine, to introduce the desired stereocenter.
Asymmetric Catalysis : This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a corresponding ketoxime or imine precursor using a chiral catalyst could yield the desired enantiomerically enriched amine.
Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
Another common method is chiral resolution , which separates a 50:50 mixture of enantiomers (a racemate). This is often accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, and greater scalability. In a flow synthesis setup, reagents are continuously pumped through a reactor, where they mix and react.
The synthesis of heterocyclic compounds like thiazoles has been successfully adapted to continuous flow processes. For this compound, a potential flow synthesis could involve the Hantzsch thiazole synthesis, where a haloketone and a thioamide are reacted. A flow reactor would allow for precise control over reaction temperature and residence time, potentially increasing yield and purity while minimizing the formation of byproducts. The smaller reaction volumes at any given time inherent to flow systems also enhance safety, particularly when dealing with exothermic reactions or hazardous intermediates.
Advantages of Flow Synthesis for this compound:
| Feature | Benefit |
|---|---|
| Enhanced Safety | Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |
| Improved Control | Precise control over temperature, pressure, and residence time leads to higher reproducibility and selectivity. |
| Scalability | Production can be easily scaled by running the system for longer periods, avoiding the challenges of scaling up batch reactors. |
| Automation | Continuous processes can be automated, reducing manual labor and potential for human error. |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on improving the sustainability of the manufacturing process.
Key green chemistry principles applicable to its synthesis include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Some syntheses of thiazole derivatives have been successfully performed in aqueous media.
Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is one technique that can reduce reaction times and energy input.
For example, a greener synthesis of the thiazole ring could utilize a solid-supported catalyst that can be easily recovered and reused, or employ a one-pot reaction to reduce the number of steps and purification stages, thereby minimizing solvent use and waste generation.
Solid-Phase Synthesis and Combinatorial Approaches
Solid-phase synthesis is a technique in which a molecule is built up step-by-step while attached to an insoluble solid support or resin. This methodology simplifies the purification process, as excess reagents and byproducts can be washed away by filtration. It is particularly well-suited for the rapid synthesis of large numbers of related compounds, known as combinatorial libraries.
While commonly associated with peptide synthesis, solid-phase methods can be adapted for the synthesis of small molecules like this compound. A potential solid-phase route could involve anchoring a precursor molecule to the resin, followed by the sequential addition of the remaining fragments of the target molecule. For instance, a resin-bound thioamide could be reacted with a haloketone in solution to form the thiazole ring. Subsequent modifications and cleavage from the resin would yield the final product. This approach would be highly valuable for generating a library of analogs of this compound for structure-activity relationship (SAR) studies.
Purification and Isolation Methodologies for this compound
Achieving high purity is essential for the characterization and use of this compound. A combination of chromatographic and crystallization techniques is typically employed for its purification and isolation.
Chromatographic Techniques for High Purity Isolation
Chromatography is a powerful technique for separating and purifying compounds from a mixture. For this compound, several methods are applicable:
Column Chromatography : This is a standard method for purification, using a solid stationary phase (e.g., silica (B1680970) gel or alumina) and a liquid mobile phase to separate components based on their differential adsorption.
High-Performance Liquid Chromatography (HPLC) : HPLC provides higher resolution and is often used for final purification and analysis. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for purifying polar compounds like amines.
Chiral HPLC : To separate the enantiomers of this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.
Typical Parameters for Chiral HPLC Separation:
| Parameter | Description |
|---|---|
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) |
| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with an amine additive (e.g., diethylamine) to improve peak shape. |
| Detection | UV detection is typically used, as the thiazole ring contains a chromophore. |
Crystallization and Polymorphism Studies
Crystallization is a key technique for the final purification of solid compounds and for obtaining material with specific physical properties. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution while impurities remain dissolved. The choice of solvent is critical for obtaining high-purity crystals of a desired size and shape.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Polymorphism studies are therefore important, especially in pharmaceutical development. For this compound, this would involve a systematic screening of various solvents and crystallization conditions to identify all possible crystalline forms. Techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy would be used to characterize and distinguish between the different polymorphs.
Reaction Chemistry and Chemical Transformations of 2 Amino 1 4 Thiazolyl Propane
Reactions Involving the Amino Group
The primary amino group attached to the C2 position of the thiazole (B1198619) ring is a key site for a variety of chemical modifications. Its nucleophilic nature allows it to readily participate in reactions with a wide range of electrophiles.
The amino group of 2-aminothiazole (B372263) derivatives can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the acylation of 2-amino-4-substituted thiazoles can be achieved with agents like O-acetylsalicyloyl chloride in the presence of triethylamine (B128534) (Et3N) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov However, direct acylation of some 2-aminothiazoles can sometimes lead to mixtures of products, including bis-acylated derivatives. nih.gov To circumvent this, protection of the amino group, for example with a tert-butoxycarbonyl (Boc) group, allows for a cleaner acylation followed by deprotection. nih.gov
Sulfonylation of the amino group in 2-aminothiazoles leads to the formation of sulfonamides. This transformation is typically achieved by reacting the aminothiazole with a sulfonyl chloride in the presence of a base. A common procedure involves dissolving the 2-aminothiazole and the corresponding sulfonyl chloride in water with sodium acetate, followed by heating. nih.gov This method has been used to synthesize a variety of N-(thiazol-2-yl)benzenesulfonamides. nih.gov
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acyl Chlorides (e.g., Acetyl chloride) | N-acetyl-2-aminothiazole derivatives |
| Acylation | Acid Anhydrides (e.g., Acetic anhydride) | N-acetyl-2-aminothiazole derivatives |
| Sulfonylation | Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride) | N-sulfonyl-2-aminothiazole derivatives |
The amino group of 2-aminothiazoles can undergo N-alkylation with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom. The reaction of 2-aminothiazole with ω-halogenated acyl halides can lead to N-substituted derivatives. google.com Furthermore, reductive alkylation, for instance with an aldehyde followed by a reducing agent like sodium borohydride, can also be employed to introduce alkyl groups. google.comjustia.com
N-arylation of 2-aminothiazoles can be achieved through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of a carbon-nitrogen bond between the amino group and an aryl group. nih.govnih.gov For example, 2-aminothiazole derivatives can be coupled with aryl bromides or triflates using a palladium catalyst and a suitable ligand. nih.govnih.gov
Quaternization of the thiazole ring nitrogen (N3) can occur when thiazoles are treated with alkyl halides, leading to the formation of thiazolium cations. pharmaguideline.com While the exocyclic amino group is generally more nucleophilic, quaternization of the ring nitrogen is a possible reaction under certain conditions.
Primary amines, such as 2-Amino-1-(4-thiazolyl)propane, react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comyoutube.comyoutube.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. chemistrysteps.comyoutube.com The formation of imines is a reversible process. youtube.com
The reaction of 2-aminothiazole derivatives with various aldehydes can lead to the corresponding 2-arylideneamino-thiazoles. mdpi.com
Enamines are typically formed from the reaction of secondary amines with aldehydes or ketones. chemistrysteps.com Since this compound is a primary amine, it will preferentially form imines. However, if the primary amine is first converted to a secondary amine via alkylation, subsequent reaction with an aldehyde or ketone could yield an enamine.
The oxidation of aminothiazoles can be complex. While the thiazole ring itself is relatively stable to oxidation, the amino group can be a site of reaction. Specific oxidative transformations of the amino group in this compound are not well-documented in the readily available literature.
Reductive amination is a common method for the formation of amines. In the context of this compound, this would involve the reaction of a precursor ketone with ammonia (B1221849), followed by reduction. More relevant to its own reactivity, the imines formed from this compound can be reduced to secondary amines.
Primary aromatic and heterocyclic amines can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.orgrsc.org These diazonium salts are versatile intermediates that can be converted into a variety of other functional groups. For 2-aminothiazole derivatives, this reaction can be used to replace the amino group with other substituents. nih.gov
The resulting diazonium salts can then be treated with sodium azide (B81097) to yield the corresponding azido-thiazole derivatives. lookchem.com
Reactions Involving the Thiazole Ring System
The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the electron-donating amino group at the 2-position and the alkyl group at the 4-position. The amino group activates the ring towards electrophilic substitution, particularly at the 5-position. pharmaguideline.comresearchgate.net
Electrophilic substitution reactions, such as halogenation and nitration, are expected to occur preferentially at the C5 position of the thiazole ring due to the activating effect of the C2-amino group. pharmaguideline.com
The thiazole ring can also undergo C-H arylation. For example, palladium-catalyzed C4-selective C-H arylation of 2-aminothiazoles with arylboronic acids has been reported. nagoya-u.ac.jpwordpress.com
Nucleophilic substitution reactions on the thiazole ring are generally less common unless the ring is activated by electron-withdrawing groups or a leaving group is present. pharmaguideline.com
Compound Names Table
| Compound Name | Chemical Structure (if available) |
|---|---|
| This compound | Not available |
| O-acetylsalicyloyl chloride | Not available |
| Triethylamine | Et3N |
| Tetrahydrofuran | THF |
| tert-Butoxycarbonyl | Boc |
| Sodium acetate | NaOAc |
| Sodium borohydride | NaBH4 |
| Nitrous acid | HNO2 |
| Sodium nitrite | NaNO2 |
| Sodium azide | NaN3 |
Electrophilic Aromatic Substitution on the Thiazole Nucleus
The thiazole ring can undergo electrophilic aromatic substitution, with the outcome heavily influenced by the directing effects of its substituents. For this compound, the 4-propyl group is an electron-donating group that activates the ring towards electrophilic attack.
Calculated pi-electron density maps for thiazole indicate that the C5 position is the most nucleophilic site, making it the preferred target for electrophiles. wikipedia.orgpharmaguideline.com This is a general characteristic of 4-alkyl-substituted thiazoles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmaguideline.com The presence of the activating alkyl group at the C4 position facilitates these reactions, which typically require strong acidic conditions due to the tendency of the ring nitrogen to protonate, deactivating the ring. actachemscand.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 4-Alkylthiazoles
| Reaction | Typical Reagents | Primary Position of Substitution | Reference |
|---|---|---|---|
| Halogenation | Br₂, Cl₂, SO₂Cl₂ | C5 | pharmaguideline.comactachemscand.org |
| Nitration | HNO₃/H₂SO₄ | C5 | actachemscand.org |
| Sulfonation | Fuming H₂SO₄ | C5 | pharmaguideline.com |
| Mercuration | Hg(OAc)₂ | C5 > C4 > C2 | pharmaguideline.com |
Nucleophilic Additions and Substitutions on the Thiazole Ring
The electronic nature of the thiazole ring renders the C2 position electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be harnessed for various chemical transformations.
Direct Nucleophilic Attack: Strong nucleophiles, such as organolithium reagents or sodamide, can deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles. wikipedia.orgpharmaguideline.comslideshare.net
Nucleophilic Substitution: If a suitable leaving group (e.g., a halogen) is present on the ring, it can be displaced by a nucleophile. The C2 position is the most reactive site for such substitutions. pharmaguideline.com
Formation and Reaction of Thiazolium Salts: The nitrogen atom in the thiazole ring can be alkylated to form a thiazolium salt. wikipedia.orgpharmaguideline.comresearchgate.net This quaternization significantly increases the acidity of the C2 proton, facilitating its removal by a base to form a carbene or ylide. wikipedia.org These intermediates are key in catalytic cycles such as the Stetter reaction and the Benzoin condensation. wikipedia.org
Ring Opening and Rearrangement Reactions of the Thiazole Moiety
While the aromaticity of the thiazole ring imparts considerable stability, it can undergo ring-opening or rearrangement reactions under specific conditions.
Reductive Ring Opening: Treatment with reducing agents like sodium in liquid ammonia or Raney nickel can lead to cleavage of the carbon-sulfur bonds, resulting in desulfurization and ring opening. pharmaguideline.comslideshare.netresearchgate.net The specific products formed depend on the substituents present on the ring. researchgate.net
Bioactivation and Metabolic Ring Opening: In biological systems, thiazole rings can be metabolically activated, for instance by cytochrome P450 enzymes. This can lead to epoxidation of the C4-C5 double bond, followed by hydrolysis and ring scission to form reactive intermediates like thioamides. researchgate.net The nature of substituents on the thiazole ring can significantly influence the pathway and extent of such bioactivation. researchgate.net
Cycloaddition and Rearrangement: Thiazoles can participate in cycloaddition reactions, for example, with alkynes at high temperatures. These reactions are often followed by the extrusion of sulfur to yield a pyridine (B92270) ring. wikipedia.org Other, more complex rearrangement pathways have also been observed. thermofisher.comwiley-vch.delibretexts.org
Transition Metal-Catalyzed Coupling Reactions on the Thiazole
Transition metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including thiazoles. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiazole nucleus.
Palladium-catalyzed reactions are particularly prominent for the direct C-H arylation of thiazoles. researchgate.netnih.gov By carefully selecting the ligand and base, the reaction can be directed with high regioselectivity to either the C2 or C5 position. nih.gov For a 4-substituted thiazole like this compound, C-H activation would be expected primarily at the C5 and C2 positions. If the thiazole ring is first halogenated, a wider variety of cross-coupling reactions become accessible.
Table 2: Common Transition Metal-Catalyzed Coupling Reactions on Thiazoles
| Reaction Type | Catalyst System (Typical) | Thiazole Substrate | Coupling Partner | Bond Formed | Reference |
|---|---|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂ / Ligand / Base | Thiazole | Aryl Halide | Thiazole-Aryl (C-C) | researchgate.netnih.govresearchgate.netchemrxiv.org |
| Suzuki Coupling | Pd Catalyst | Halothiazole | Arylboronic Acid | Thiazole-Aryl (C-C) | researchgate.net |
| Heck Coupling | Pd Catalyst | Halothiazole or Thiazole | Alkene | Thiazole-Alkenyl (C-C) | mdpi.com |
| C-H Alkenylation | Pd(II) | Thiazole | Alkene | Thiazole-Alkenyl (C-C) | mdpi.com |
| Copper-Catalyzed Arylation | Cu Catalyst | Thiazole | Aryl Halide | Thiazole-Aryl (C-C) | nih.gov |
Reactions Involving the Propane (B168953) Backbone
The propane backbone of this compound offers additional sites for chemical modification, primarily centered on the reactivity of the primary amino group and the adjacent C-H bonds.
Functionalization of the Alkyl Chain
The primary amino group is a key functional handle for derivatization. As a nucleophile, it can react with a wide array of electrophilic reagents.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
Alkylation: The amino group can be alkylated with alkyl halides. Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines. nih.gov
Reaction with Isocyanates/Isothiocyanates: These reactions lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov
Condensation: Reaction with aldehydes or ketones can form Schiff bases (imines).
While direct C-H functionalization of the alkyl chain is challenging, palladium-catalyzed methods for C(sp³)–H activation directed by a coordinating group (like the amine) have been developed, potentially allowing for arylation or other modifications at positions beta or gamma to the nitrogen atom. nih.gov
Cyclization Reactions Utilizing the Propane Chain
The bifunctional nature of the aminopropane side chain allows it to be used in the construction of new heterocyclic rings through intramolecular or intermolecular cyclization reactions.
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While the thiazole ring is not as electron-rich as the indole (B1671886) or pyrrole (B145914) rings typically used in this reaction, an analogous intramolecular cyclization could be envisioned. nih.govnih.gov The reaction would involve condensation of the amino group with an aldehyde, followed by an acid-catalyzed electrophilic attack of the resulting iminium ion onto the electron-rich C5 position of the thiazole ring to form a new fused ring system.
Bischler-Napieralski Reaction: This reaction is an intramolecular electrophilic aromatic substitution that typically forms dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.orgjk-sci.com An analogous transformation of this compound would first require acylation of the amino group. The resulting amide, upon treatment with a dehydrating agent like POCl₃, could cyclize through electrophilic attack at the C5 position of the thiazole ring, leading to a dihydropyridothiazole derivative. wikipedia.orgyoutube.comyoutube.com The success of this reaction is dependent on the nucleophilicity of the thiazole ring. jk-sci.com
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
Despite the potential of the primary amine and the thiazole nucleus within this compound to participate in various MCRs, such as Ugi, Passerini, or Hantzsch-type reactions, specific examples detailing its use as a substrate have not been reported in the scientific literature. The inherent reactivity of the exocyclic amino group and the potential for the thiazole ring to act as a nucleophile or participate in cycloaddition reactions suggests its theoretical applicability in such transformations. However, without experimental data, any discussion remains speculative.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The selectivity of chemical reactions involving this compound would be a critical aspect of its synthetic utility.
Chemoselectivity would address the differential reactivity of the two primary functional groups: the primary amine and the thiazole ring. For instance, in reactions with electrophiles, conditions could potentially be tuned to favor N-acylation or N-alkylation at the amino group over reactions at the nitrogen or sulfur atoms of the thiazole ring.
Regioselectivity would be pertinent in reactions involving the thiazole ring itself. For example, electrophilic aromatic substitution on the thiazole ring of this compound would need to consider the directing effects of the existing substituents to predict the position of incoming groups.
Stereoselectivity is a key consideration due to the presence of a chiral center at the carbon atom bearing the amino group. Reactions that create new stereocenters could potentially be influenced by this existing chirality, leading to diastereoselective outcomes. Furthermore, the development of enantioselective syntheses of derivatives would be of significant interest.
While these principles of selectivity are fundamental in organic chemistry, their specific application to this compound has not been experimentally investigated or documented. The lack of research in this area means there are no detailed findings or data tables to present regarding the selective transformations of this particular compound. Further experimental work is required to elucidate the reaction chemistry and selectivity of this compound.
Derivatives, Analogues, and Prodrug Strategies of 2 Amino 1 4 Thiazolyl Propane
Structural Modifications of the 4-Thiazolyl Core
Substituent Effects on the Thiazole (B1198619) Ring
The reactivity and properties of the thiazole ring can be fine-tuned by adding various substituents at its available positions, primarily C2 and C5. analis.com.my The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the ring's basicity, nucleophilicity, and potential for hydrogen bonding. analis.com.my
For instance, the introduction of a methyl group, which is an electron-donating group, at any position on the thiazole ring tends to increase its basicity and nucleophilicity. analis.com.my Conversely, attaching a strong electron-withdrawing group, such as a nitro group (-NO2), can decrease these properties. mdpi.com The position of the substituent is also critical; studies on other thiazole derivatives have shown that a nitro group at the para-position can form strong hydrogen bonds with amino acid residues in biological targets, enhancing activity. mdpi.com
Structure-activity relationship (SAR) studies on various classes of thiazole derivatives have provided insights into how different substituents might affect a molecule like 2-amino-1-(4-thiazolyl)propane. Halogen substituents, such as chloro- and bromo- groups, on a phenyl ring attached to the thiazole core have shown varied effects; in some series, a chloro-substituent was found to be crucial for antibacterial activity, whereas a bromo-substituent inactivated the compounds. nih.gov In other cases, methoxy (B1213986) (-OCH3) or nitro groups on an attached benzothiazole (B30560) moiety were associated with anti-inflammatory and antioxidant properties. jchemrev.com
The following table summarizes observed substituent effects from various research findings on different thiazole-containing molecular scaffolds.
| Substituent/Modification | Position on Thiazole Ring (or attached Phenyl) | Observed Effect in Studied Analogues | Reference(s) |
| Methyl (Electron-Donating) | Any position | Increased basicity and nucleophilicity. | analis.com.my |
| Nitro (Electron-Withdrawing) | Para-position of attached phenyl | Enhanced inhibitory activity against microorganisms. | mdpi.com |
| Chloro (Electron-Withdrawing) | Para-position of attached phenyl | Favorable for antibacterial activity in some series. | nih.gov |
| Bromo (Electron-Withdrawing) | Para-position of attached phenyl | Led to inactivation in some antibacterial series. | nih.gov |
| Methoxy | On attached benzothiazole moiety | Associated with potent antimicrobial activity. | mdpi.com |
| Phenyl Ring | Replacing N,N-dimethyl group | Essential for certain cytotoxic activities. | nih.gov |
| Acyl Groups (e.g., Acetate, Acetyl) | Position 5 | Resulted in antibacterial activity. | preprints.orgmdpi.com |
Interactive Data Table
Heteroatom Replacement within the Thiazole Ring
Bioisosteric replacement is a common strategy in medicinal chemistry where one functional group or atom is replaced by another with similar physical or chemical properties. Replacing the sulfur or nitrogen atom in the thiazole ring of this compound with other heteroatoms can lead to the formation of related five-membered heterocyclic analogues, such as oxazoles, isothiazoles, pyrazoles, or triazoles. analis.com.myuomus.edu.iq These changes can modulate the compound's properties by altering bond angles, electronic distribution, and hydrogen-bonding capacity. uq.edu.au
Thiazole vs. Oxazole (B20620) : Oxazole is a close analogue where the sulfur atom of the thiazole is replaced by oxygen. While thiazole has larger π-electron delocalization, oxazole derivatives are also common in bioactive compounds. analis.com.mychemmethod.com The replacement of a thiazole with an oxazole ring has been shown to alter biological activity in certain classes of natural products. uq.edu.au
Thiazole vs. Isothiazole : Isothiazole is an isomer of thiazole where the nitrogen and sulfur atoms are at positions 1 and 2, respectively. sysrevpharm.org This rearrangement of heteroatoms modifies the electronic and steric properties of the ring, offering a different scaffold for biological interactions.
Thiazole vs. Triazole/Thiadiazole : Introducing an additional nitrogen atom can form a triazole or thiadiazole ring. For example, some studies have shown that analogues containing a 1,2,4-triazole (B32235) ring exhibit high anticonvulsant properties. mdpi.com Similarly, 1,3,4-thiadiazole (B1197879) derivatives are known to possess a broad spectrum of pharmacological activities. nih.gov The replacement of a thiazole with a 1,2,4-oxadiazole (B8745197) ring has also been explored as a bioisosteric strategy to improve stability against metabolic enzymes like esterases. researchgate.net
Annulation and Ring Extension of the Thiazole System
Annulation, or the fusion of an additional ring to the thiazole core, is a strategy to create more complex, rigid, and lipophilic structures. The most common example is the fusion of a benzene (B151609) ring to the thiazole system to form benzothiazole. chemistryjournal.netpsu.edu Benzothiazole derivatives have been extensively studied and are known to possess a wide range of biological activities. jchemrev.comnih.gov
The creation of a benzothiazole analogue of this compound would involve fusing a benzene ring across the C4-C5 bond of the thiazole. This modification significantly increases the surface area and lipophilicity of the aromatic core, which can lead to different interactions with biological targets. For example, certain substituted 2-(4-aminophenyl)benzothiazoles have been identified as potent antitumor agents. chemistryjournal.net The addition of substituents, such as fluorine or methyl groups, to the benzothiazole ring can further modulate its properties. chemistryjournal.netpsu.edu Another approach involves fusing other heterocyclic rings, such as a triazole, to the thiazole, creating novel fused heteroaromatic systems with unique chemical properties. nih.gov
Modifications of the 2-Amino-1-propane Side Chain
The 2-amino-1-propane side chain is another critical component for modification. Changes to its length, branching, and stereochemistry can profoundly impact how the molecule interacts with its biological environment.
Chain Length Variations and Homologation
Homologation involves systematically increasing or decreasing the length of the carbon chain. nih.gov In the context of this compound, this could mean synthesizing analogues with a 2-amino-1-ethane, 2-amino-1-butane, or longer alkyl side chain. Such modifications alter the spatial relationship between the aromatic thiazole ring and the terminal amino group, which is often crucial for receptor binding.
Studies on related series of compounds have shown that even minor changes in chain length can have significant effects. For example, in a series of opioid analogues, the homologation of a linker chain led to a 5- to 7-fold decrease in binding affinity. In other cases, chain elongation is a viable strategy to access structural homologues of complex molecules, including those with amino acid substructures. nih.govmdpi.com Iterative one-carbon homologation techniques have been developed that could be applied to extend the propane (B168953) chain of this compound. nih.gov
Introduction of Additional Chiral Centers
The parent compound, this compound, possesses a single chiral center at the C2 carbon of the propane side chain, meaning it can exist as two enantiomers (R and S isomers). caymanchem.comnih.gov Introducing additional chiral centers into the molecule creates diastereomers, which are stereoisomers that are not mirror images of each other. researchgate.net Diastereomers have different physical properties and can exhibit distinct pharmacological profiles.
An additional chiral center could be introduced by, for example, adding a methyl group to the C1 or C3 position of the propane chain. This would result in a molecule with two chiral centers and, therefore, four possible stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)). Each of these diastereomers could have unique interactions with stereospecific biological targets like receptors and enzymes. acs.org
The synthesis of specific diastereomers can be a significant chemical challenge, often requiring stereoselective synthesis methods. rsc.orgrsc.org Chemical derivatization with a chiral reagent is one technique used to separate enantiomers by converting them into diastereomers, which can then be separated using standard techniques like chromatography. researchgate.netd-nb.info The strategic introduction of new chiral centers is a powerful tool for exploring the three-dimensional requirements of a biological target and optimizing a molecule's activity and selectivity.
Replacement of the Amine Functionality
The primary amino group of this compound is a critical determinant of its chemical and biological properties. Its replacement with other functional groups can profoundly impact the molecule's polarity, basicity, and ability to form hydrogen bonds. Research into similar 2-aminothiazole (B372263) scaffolds has shown that while a free amino group can be crucial for certain biological activities, its substitution can lead to a decrease in activity in a predictable manner, often following the order of methyl > ethyl > phenyl substitution. nih.gov
For instance, in a series of 2-amino-5-substituted-1,3,4-thiadiazole derivatives, the unsubstituted amino group was found to confer maximum antibacterial activity. nih.gov This suggests that the hydrogen bonding capacity and the specific size of the substituent at the amino position are key factors for interaction with biological targets.
Cyclic Analogues of the Propane Moiety
Introducing cyclic constraints to the propane side chain of this compound can significantly alter its conformational flexibility. This can lead to a more defined three-dimensional structure, which may enhance binding to specific biological targets.
One notable example of incorporating a cyclic structure involves the synthesis of 1-(2-Amino-4-thiazolyl)-2-(4-aminophenyl)-cyclopropane. acs.org This modification replaces the propane chain with a cyclopropane (B1198618) ring, which introduces rigidity and a specific stereochemical arrangement of the substituents. Such rigid analogues are valuable tools in structure-activity relationship (SAR) studies to probe the optimal conformation for biological activity.
Furthermore, the synthesis of functional cyclic carbonate monomers has been achieved using 2-amino-1,3-propanediols as a platform. rsc.org This strategy involves the chemoselective reaction of the amino group followed by intramolecular cyclization, demonstrating the versatility of the aminopropane backbone in creating complex cyclic structures. rsc.org
N-Substituted Derivatives of this compound
The reactivity of the amino group in this compound makes it a prime target for a wide array of chemical modifications, leading to a diverse range of N-substituted derivatives.
Amide, Sulfonamide, and Carbamate (B1207046) Derivatives
Amide Derivatives: The formation of an amide bond by acylating the amino group is a common strategy in medicinal chemistry. mdpi.com For example, a series of 2-amino-4,5-diarylthiazole derivatives were functionalized with various amide groups, leading to compounds with anti-Candida albicans activity. mdpi.com In another study, N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)cyclopropanecarboxamide was synthesized as part of a series of 2-aminothiazole derivatives. derpharmachemica.com
Sulfonamide Derivatives: Sulfonamides represent another important class of N-substituted derivatives. The synthesis of N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]propane-1-sulfonamide and 1-(2-amino-1,3-thiazol-5-yl)propane-2-sulfonamide highlights the exploration of sulfonamide-containing analogues. molport.comnih.gov Research on 2-aminothiazole sulfonamide derivatives has identified compounds with potent antioxidant properties. excli.de The general structure of these derivatives involves the formation of a sulfonamide linkage between the 2-amino group of the thiazole ring and a substituted benzenesulfonyl chloride. nih.govimpactfactor.org
Carbamate Derivatives: Carbamate derivatives of aminothiazoles have also been explored. For instance, lupeol-3-carbamate derivatives have been synthesized and evaluated for their biological potential. mdpi.com The synthesis of N-(2-thiazolyl)carbamate derivatives has been reported, indicating the feasibility of this modification on the 2-aminothiazole scaffold. google.com
Urea (B33335) and Thiourea (B124793) Derivatives
Urea and thiourea derivatives of heterocyclic compounds are known to possess a wide range of biological activities. chemicaljournal.inmdpi.com The synthesis of novel thiourea and urea derivatives containing 1,2,4-triazole moieties has been reported, showcasing the chemical accessibility of these functional groups. nih.govnih.gov In the context of thiazole derivatives, the reaction of 2-aminothiazoles with isothiocyanates can yield the corresponding thiourea derivatives. These compounds have been investigated for their antimicrobial and herbicidal activities. chemicaljournal.in
Heterocyclic Ring Formation from the Amino Group
The amino group of 2-aminothiazoles can serve as a key functional handle for the construction of fused heterocyclic ring systems. enamine.net This approach can lead to novel chemical entities with distinct pharmacological profiles. For example, the reaction of 2-aminothiazoles with various bis-electrophiles can lead to the formation of fused heterocycles. enamine.net The synthesis of nih.govmdpi.commdpi.comtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazine derivatives from 4-amino-3-mercapto-1,2,4-triazole derivatives illustrates this concept. nih.gov
Bioisosteric Replacements in this compound Analogues
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of drug design. nih.govgoogle.com In the context of this compound analogues, various bioisosteric replacements can be considered to modulate the compound's properties.
The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles. nih.gov For example, the 1,3,4-thiadiazole ring is a well-known bioisostere of the thiazole ring. nih.gov The replacement of the propane linker with other groups, such as an ethylene (B1197577) bridge or direct bond, has been explored in analogues of other biologically active compounds, which could be a strategy applied to this scaffold. nih.gov
Furthermore, the amine functionality can be replaced by other groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group or a small alkylamino group. nih.gov The concept of divalent isosteres, such as replacing a -CH2- group in the propane chain with -O-, -S-, or -NH-, offers another avenue for structural modification. researchopenworld.com The systematic application of such bioisosteric replacements can lead to the discovery of new analogues with improved potency and pharmacokinetic properties.
Prodrug and Latent Drug Concepts Based on the this compound Scaffold
The development of prodrugs and latent drug forms represents a strategic approach in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule. For the this compound scaffold, which features a primary amine group, these strategies are particularly relevant for modulating pharmacokinetic and pharmacodynamic profiles. The primary amino group is a versatile handle for chemical modification to create bioreversible derivatives that can improve characteristics such as solubility, permeability, and site-specific delivery. mdpi.comnih.gov
Prodrugs are inactive or significantly less active chemical entities that are converted into the active parent drug within the body through enzymatic or chemical transformation. nih.gov This conversion can be designed to occur at a specific site or at a controlled rate, thereby optimizing the therapeutic index of the drug. The 2-aminothiazole moiety is considered a "privileged structural motif" in drug discovery, and its derivatives have been explored as prodrugs in various therapeutic areas. tandfonline.comnih.gov
Latent drug design, a closely related concept, involves creating a derivative that requires significant metabolic transformation to yield the active compound, often involving multiple steps. Both approaches aim to enhance the clinical utility of the parent molecule.
The primary amine of this compound is an ideal attachment point for various cleavable linkers. These linkers are designed to be stable in the systemic circulation but are cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release the active parent drug. biosynth.commdpi.com
Amide and Carbamate Linkages: One of the most common strategies for masking a primary amine is through the formation of an amide or carbamate linkage. N-acylation of the 2-amino group can produce prodrugs with altered lipophilicity, which can influence absorption and distribution. tandfonline.comnih.gov The choice of the acyl group is critical and can be tailored to control the rate of enzymatic hydrolysis by amidases or esterases in the body. For instance, linking an amino acid to the primary amine via an amide bond can create a prodrug that is a substrate for peptidases, which may be overexpressed in target tissues like tumors. nih.gov
Table 1: Hypothetical Amide and Carbamate-Based Prodrugs of this compound
| Prodrug Derivative | Linker Type | Potential Cleavage Mechanism | Rationale for Design |
|---|---|---|---|
| N-Acetyl-2-amino-1-(4-thiazolyl)propane | Amide | General amidases | Increased lipophilicity, potential for sustained release. |
| N-Glycyl-2-amino-1-(4-thiazolyl)propane | Amino Acid (Amide) | Peptidases (e.g., aminopeptidases) | Targeted release in environments with high peptidase activity. |
| Ethyl N-[1-(4-thiazolyl)propan-2-yl]carbamate | Carbamate | Carboxylesterases | Controlled hydrolysis to release the parent amine. |
PABC: p-aminobenzyl carbamate
pH-Sensitive Linkers: Linkers that are stable at physiological pH (7.4) but are rapidly hydrolyzed in acidic environments (e.g., endosomes, lysosomes, or the tumor microenvironment) can be employed for targeted drug release. Hydrazone linkers are a classic example of acid-cleavable linkers that can be incorporated into a prodrug strategy. mdpi.com While not directly attached to the primary amine, a system can be designed where a pH-sensitive moiety triggers a cascade reaction leading to the release of the parent amine.
Enzyme-Cleavable Linkers: The design of linkers that are substrates for specific enzymes is a cornerstone of modern prodrug development, particularly in the context of antibody-drug conjugates (ADCs), from which principles can be drawn. nih.govnih.gov For instance, a dipeptide linker such as valine-citrulline (Val-Cit) is readily cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells. researchgate.net By attaching such a linker to the amino group of this compound via a self-immolative spacer like p-aminobenzyl alcohol (PAB), a highly specific release mechanism can be engineered. nih.gov Upon enzymatic cleavage of the dipeptide, the PAB spacer undergoes a 1,6-elimination reaction, releasing the unmodified parent amine. nih.gov
Bioreversible derivatization aims to modify the parent drug in a way that enhances its interaction with biological systems, such as improving its binding to a target receptor or enhancing its transport across cellular membranes, before being converted back to the active form.
For the this compound scaffold, derivatization of the primary amine can lead to altered physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These changes can influence the molecule's ability to cross biological barriers like the blood-brain barrier or to be recognized by specific transporters.
Table 2: Examples of Bioreversible Derivatives for Enhanced Physicochemical Properties
| Derivative | Modification Strategy | Intended Enhancement | Potential Cleavage Mechanism |
|---|---|---|---|
| N-Pivaloyloxymethyl (POM) derivative | Acylation with a POM group | Increased lipophilicity and cell permeability | Esterases |
| N-(L-Valyl) derivative | Amino acid conjugation | Recognition by amino acid transporters (e.g., PEPT1) | Peptidases |
Targeting Specific Transporters: The conjugation of amino acids or small peptides to the primary amine can create derivatives that are recognized by amino acid or peptide transporters, such as PEPT1, which is expressed in the intestine and kidney. nih.gov This "Trojan horse" strategy can facilitate the active transport of the drug into cells, thereby increasing its local concentration. The amide bond linking the amino acid is subsequently cleaved by intracellular peptidases to release the active drug.
Theoretical and Computational Investigations of 2 Amino 1 4 Thiazolyl Propane
Conformational Analysis and Potential Energy SurfacesSimilarly, there is no available research detailing the conformational analysis of 2-Amino-1-(4-thiazolyl)propane. Such an analysis would involve computational scanning of the potential energy surface to identify stable conformers and the energy barriers for rotation around its single bonds. Without these foundational calculations, a discussion on its conformational landscape cannot be constructed.
Intramolecular Hydrogen Bonding and Non-Covalent Interactions
The three-dimensional structure and conformational stability of this compound are significantly influenced by intramolecular forces. Computational methods are essential for identifying and quantifying these subtle interactions.
Intramolecular Hydrogen Bonding: The primary intramolecular hydrogen bond of interest in this molecule would be between the amino group (-NH2) on the propane (B168953) chain and the nitrogen atom of the thiazole (B1198619) ring. The formation of this bond creates a pseudo-cyclic structure. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze these interactions. rsc.org By computing the potential energy surface, stable conformers with and without this hydrogen bond can be identified. The strength of the N-H···N interaction is evaluated by analyzing bond lengths, bond angles, and vibrational frequency shifts. rsc.org For instance, the formation of an intramolecular hydrogen bond typically leads to a red shift (lowering) of the N-H stretching frequency, which can be calculated and compared to experimental spectroscopic data. rsc.org
The relative energies of different conformers, determined by the balance of these interactions, can be calculated. This information is crucial for understanding which shapes the molecule is likely to adopt.
Table 1: Illustrative Conformational Analysis Data This table represents the type of data generated in a typical DFT study on molecular conformers. The values are hypothetical examples for this compound.
| Conformer | Intramolecular H-Bond (N-H···N) Distance (Å) | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-N) |
| Staggered (H-bonded) | 2.15 | 0.00 | 65° |
| Staggered (extended) | > 4.0 | +1.8 | 180° |
| Eclipsed | > 4.0 | +4.2 | 0° |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful toolkit for mapping the pathways of chemical reactions, such as the synthesis or metabolic transformation of this compound.
Transition State Characterization and Reaction Pathway Determination
To understand how a molecule like this compound is formed (e.g., via a Hantzsch thiazole synthesis), or how it reacts, computational chemists identify the minimum energy path connecting reactants to products. The highest point on this path is the transition state (TS), which represents the energetic barrier to the reaction.
DFT calculations are used to locate the precise geometry of the transition state structure. smu.edu A key validation is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. smu.edu Once the TS is characterized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. smu.edu This traces the reaction path downhill from the TS to the reactant and product energy minima, confirming that the identified TS correctly connects the desired species. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical determinant of the reaction rate. For complex, multi-step reactions, each step will have its own transition state and activation energy. rsc.org
Solvation Effects on Reaction Energetics
Reactions are typically carried out in a solvent, which can significantly influence reaction energetics. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. physchemres.org This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's energy.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. shd-pub.org.rs
Table 2: Example of Calculated Activation Energies in Different Solvents This table illustrates how computational results for reaction energetics might be presented. The values are hypothetical for a potential reaction involving this compound.
| Reaction Step | Solvent | Activation Energy (Ea) (kcal/mol) |
| Thiazole Ring Closure | Gas Phase | 25.4 |
| Thiazole Ring Closure | Acetonitrile (B52724) (Implicit) | 22.1 |
| Thiazole Ring Closure | Water (Implicit) | 21.5 |
Molecular Dynamics Simulations
While quantum mechanics is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. physchemres.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Dynamic Behavior in Various Solvent Environments
MD simulations are particularly well-suited for studying the behavior of this compound in different solvents. A simulation box is created containing one or more solute molecules surrounded by a large number of explicit solvent molecules (e.g., water, ethanol). The simulation, typically run for nanoseconds to microseconds, shows how the propane chain and thiazole ring move and rotate.
Analysis of the MD trajectory can reveal:
Conformational Flexibility: The simulation can show the transitions between different staggered and eclipsed conformations and the lifetime of the intramolecular hydrogen bond. khanacademy.orgstereoelectronics.org
Solvent Shell Structure: It allows for the characterization of the arrangement of solvent molecules around the solute. Radial distribution functions can be calculated to show the probability of finding a solvent molecule at a certain distance from different atoms of the solute.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent molecules can be tracked over time.
Interaction Dynamics with Biomolecular Systems (e.g., protein cavities)
Given that many thiazole-containing molecules are biologically active, MD simulations are invaluable for studying how this compound might interact with a biological target, such as the active site or binding cavity of a protein. physchemres.orgnih.gov
The process typically begins with molecular docking , where computational algorithms predict the preferred binding orientation of the molecule within the protein's cavity. nih.govresearchgate.net The docking score gives an estimate of the binding affinity. physchemres.org
Following docking, the resulting protein-ligand complex is subjected to an MD simulation. physchemres.org This provides a dynamic view of the interaction, which can:
Assess the stability of the predicted binding pose.
Identify key amino acid residues in the protein cavity that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent contacts with the ligand. nih.gov
Reveal conformational changes in the protein or the ligand upon binding.
Allow for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which provide a more rigorous estimate of binding affinity than docking scores alone. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a specific property, respectively. dovepress.comnih.gov The fundamental principle is that the structural features of a molecule, such as its geometry, electron distribution, and lipophilicity, determine its interactions with biological targets or its physical behavior. Developing a QSAR/QSPR model for this compound would involve two critical stages: the derivation and validation of relevant molecular descriptors and the subsequent construction of a predictive model.
The initial step in any QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that quantify various aspects of a molecule's structure and physicochemical characteristics. dergipark.org.tr For this compound, a range of descriptors would be calculated from its optimized 2D and 3D structures. These typically fall into several categories:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and molecular branching.
Electronic Descriptors: These quantify features related to the molecule's electron distribution, such as atomic partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). Such descriptors are crucial for modeling electrostatic interactions. dovepress.com
Geometrical Descriptors: Calculated from the 3D structure, these describe the molecule's size, shape, and surface area. Van der Waals surface area and polar surface area (PSA) are common examples that influence how a molecule fits into a receptor site. researchgate.net
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity and is a key factor in predicting a molecule's ability to cross biological membranes. dovepress.com
A selection of key molecular descriptors that would be relevant for characterizing this compound is presented below. The values shown are hypothetical and serve to illustrate the type of data generated in this phase.
| Descriptor Class | Descriptor Name | Description | Hypothetical Value |
|---|---|---|---|
| Physicochemical | logP | Octanol-water partition coefficient, indicating lipophilicity. | 1.85 |
| Geometrical | Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | 64.5 Ų |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |
| Topological | Wiener Index | A distance-based index describing molecular branching. | 452 |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -8.9 eV |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.7 eV |
Following calculation, the set of descriptors must be validated. This involves ensuring that the descriptors are not highly inter-correlated, as redundant variables can lead to statistically unsound models. researchgate.net
Once a validated set of descriptors is established, a predictive model can be built. This requires a dataset of thiazole-containing compounds that are structurally related to this compound and for which the biological activity or property of interest (e.g., IC₅₀ values for enzyme inhibition) has been experimentally measured. dovepress.com This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. rsc.org
Various statistical methods can be employed to generate the model, with Multiple Linear Regression (MLR) being a common starting point. researchgate.net An MLR model takes the form of an equation that links the biological activity to the most relevant molecular descriptors. For instance, a hypothetical QSAR equation for a series of aminothiazole derivatives might look like this:
log(1/IC₅₀) = 1.75 - 0.25(logP) + 0.05(PSA) - 0.88(LUMO Energy)
In this illustrative equation, the biological activity (logarithm of the inverse of the half-maximal inhibitory concentration) is predicted based on the compound's lipophilicity, polar surface area, and electron-accepting capability. The coefficients indicate the direction and magnitude of each descriptor's influence on the activity.
The quality and predictive ability of the resulting model are assessed using several statistical metrics. The coefficient of determination (R²) measures how well the model fits the training data, while the leave-one-out cross-validated coefficient (Q²) assesses its internal robustness. dovepress.com An external validation using the test set provides the most crucial measure of the model's ability to predict the activity of new, untested compounds.
The performance of a hypothetical predictive model is summarized in the table below.
| Statistical Parameter | Symbol | Description | Hypothetical Value |
|---|---|---|---|
| Coefficient of Determination | R² | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | 0.88 |
| Cross-validated R-squared | Q² | Measures the predictive ability of the model for the training set (internal validation). | 0.75 |
| Predicted R-squared for Test Set | R²_pred | Measures the predictive ability of the model for an external test set. | 0.72 |
| Standard Error of Estimate | s | Measures the precision of the model's predictions. | 0.21 |
| F-statistic | F | Indicates the overall statistical significance of the regression model. | 45.6 |
A successfully validated QSAR or QSPR model would serve as a powerful tool. It could be used to predict the molecular interaction potential of this compound and, more importantly, to guide the rational design of new derivatives with potentially enhanced activity or desired properties, thereby accelerating the discovery process.
An article on the mechanistic biological investigations of This compound cannot be generated as requested. Extensive searches of scientific literature and databases have revealed a significant lack of specific experimental data for this particular compound.
The provided outline requires detailed information regarding:
Ligand-Receptor Binding Kinetics and Thermodynamics (In Vitro Models): Specifically, data on equilibrium dissociation constants (Kd), association and dissociation rate constants (kon, koff), and receptor selectivity profiling.
Enzyme Inhibition Kinetics and Mechanism of Action (Cell-Free Systems): Specifically, data on IC50 and Ki values, and the nature of inhibition (reversible, irreversible, or allosteric).
While there is a body of research on the broader class of 2-aminothiazole (B372263) derivatives, this information is not directly applicable to "this compound" as small structural changes in a molecule can lead to vastly different biological activities and molecular interactions. Generating an article based on related but distinct compounds would be scientifically inaccurate and speculative.
Therefore, due to the absence of published research detailing the specific molecular interactions of this compound, it is not possible to provide the in-depth, data-driven article as outlined in the instructions.
Mechanistic Biological Investigations of 2 Amino 1 4 Thiazolyl Propane S Molecular Interactions
Enzyme Inhibition Kinetics and Mechanism of Action (Cell-Free Systems)
Substrate Competition and Uncompetitive Inhibition Studies
Research into the enzyme kinetics of 2-Amino-1-(4-thiazolyl)propane, specifically focusing on its potential roles in substrate competition and uncompetitive inhibition, is not documented in available scientific papers. Mechanistic studies would typically involve assays to determine if the compound binds to the active site of an enzyme, thus competing with the natural substrate, or if it binds to the enzyme-substrate complex, characteristic of uncompetitive inhibition. Without experimental data, the kinetic parameters such as the inhibition constant (Ki) and the apparent Michaelis constant (Km) in the presence of the compound remain unknown.
Table 1: Hypothetical Data on Enzyme Inhibition by this compound No publicly available data exists for this compound. The table below is a template for how such data would be presented.
Select Inhibition Type to see representative data.
Substrate Competition
| Enzyme Target | Substrate | Km (μM) | Apparent Km with Inhibitor (μM) | Vmax (μmol/min) | Apparent Vmax with Inhibitor (μmol/min) | Ki (μM) |
| Not Determined | Not Determined | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Uncompetitive Inhibition
| Enzyme Target | Substrate | Km (μM) | Apparent Km with Inhibitor (μM) | Vmax (μmol/min) | Apparent Vmax with Inhibitor (μmol/min) | Ki' (μM) |
| Not Determined | Not Determined | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Interactions with Nucleic Acids (DNA/RNA)
The interaction of this compound with nucleic acids such as DNA and RNA has not been characterized in the available literature. Such studies are crucial for understanding the genotoxic potential or therapeutic applications of a compound.
Intercalation and Groove Binding Characterization
There are no published studies describing the mode of binding of this compound to DNA or RNA. Therefore, it is unknown whether this compound acts as an intercalator, inserting itself between the base pairs of the nucleic acid, or as a groove binder, fitting into the major or minor grooves of the double helix. Spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism are typically employed to investigate these interactions, but such data for this compound is not available.
Induction of Conformational Changes in DNA/RNA
The effect of this compound on the conformation of DNA and RNA has not been investigated. Studies to determine if the compound can induce changes from the typical B-form DNA to A-form or Z-form, or alter the tertiary structure of RNA, are absent from the scientific literature.
Membrane Interaction and Permeability Studies (Model Systems)
Investigations into the interaction of this compound with cell membranes, which are critical for understanding its pharmacokinetics, are not available.
Liposome and Artificial Membrane Permeability
There is no data on the permeability of this compound across liposomes or artificial membranes. Such studies would quantify the compound's ability to passively diffuse across lipid bilayers, a key factor in its potential bioavailability and cellular uptake.
Table 2: Permeability Data of this compound in Model Membrane Systems No experimental data is available for this compound. The table serves as an illustrative example.
Select a model system to view hypothetical data.
Liposome Permeability
| Liposome Composition | Assay Method | Permeability Coefficient (cm/s) |
| Not Determined | Not Determined | Data N/A |
Artificial Membrane Permeability (e.g., PAMPA)
| Membrane Type | pH | Effective Permeability (Pe) (10⁻⁶ cm/s) |
| Not Determined | Not Determined | Data N/A |
Cellular Mechanism of Action Studies (In Vitro Cell Lines)
Impact on Gene Expression and Proteomic Profiles
Consequently, no data tables or detailed research findings for "this compound" can be provided.
Specificity and Selectivity Profiling Against Off-Targets in Cellular Contexts
Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the specificity and selectivity profiling of this compound against off-targets in cellular contexts. Publicly available information from broad screening panels (such as those conducted by Eurofins CEREP) or detailed in-house cellular assay data from pharmaceutical research is not available for this specific compound.
The assessment of a compound's off-target profile is a critical step in drug discovery and chemical probe development to understand its potential for unintended biological effects. This typically involves screening the compound against a wide range of receptors, ion channels, transporters, and enzymes in cellular or biochemical assays. The resulting data, often presented in tabular format, provides a quantitative measure of the compound's potency and efficacy at these potential off-target sites.
Without such experimental data for this compound, a detailed analysis of its molecular interactions beyond its primary target(s) cannot be provided at this time. Further research and publication of such data are necessary to fully characterize the selectivity profile of this compound.
Advanced Analytical Techniques for 2 Amino 1 4 Thiazolyl Propane Research
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with molecules in different ways, each technique provides unique pieces of the structural puzzle.
High-Resolution NMR Spectroscopy (e.g., 2D, Solid-State NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-Amino-1-(4-thiazolyl)propane, ¹H and ¹³C NMR would provide critical information.
In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. studymind.co.uk For this compound, one would expect distinct signals for the protons on the thiazole (B1198619) ring, the methylene (B1212753) (-CH₂-) group, the methine (-CH-) group, the methyl (-CH₃) group, and the amine (-NH₂) group. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. For instance, aromatic protons on the thiazole ring would appear at a higher chemical shift (downfield) compared to the aliphatic protons of the propane (B168953) chain. docbrown.info
Spin-spin splitting patterns in high-resolution spectra reveal the number of protons on adjacent carbons. savemyexams.com For example, the methyl group's signal would likely be split into a doublet by the single proton on the adjacent methine group. The methylene protons would be split by the methine proton, and the methine proton would be split by both the methylene and methyl protons, likely resulting in a complex multiplet. savemyexams.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these signals. A COSY spectrum would show correlations between coupled protons (e.g., between the -CH₂- and -CH- protons), while an HSQC spectrum would link each proton signal to its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)
| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected ¹H Splitting Pattern |
| H-2 (Thiazole Ring) | ~8.5 - 9.0 | ~150 - 155 | Singlet (s) |
| H-5 (Thiazole Ring) | ~7.0 - 7.5 | ~115 - 120 | Singlet (s) |
| -CH₂- (Propane Chain) | ~3.0 - 3.5 | ~40 - 50 | Doublet (d) |
| -CH- (Propane Chain) | ~3.2 - 3.8 | ~45 - 55 | Multiplet (m) |
| -CH₃ (Propane Chain) | ~1.2 - 1.5 | ~15 - 25 | Doublet (d) |
| -NH₂ (Amino Group) | ~1.5 - 3.0 (variable) | N/A | Broad Singlet (br s) |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₁₀N₂S), the expected exact mass would be calculated and compared to the experimental value.
Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edudocbrown.info
For this compound, the primary fragmentation pathways would likely involve:
α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable iminium cation. This would be a very common fragmentation for this structure. docbrown.info
Cleavage of the C-C bond between the thiazole ring and the propane chain, leading to a thiazolyl-methyl cation or radical.
Fragmentation of the thiazole ring itself, which is a common pathway for thiazole derivatives under mass spectrometry conditions. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical fragments based on known fragmentation rules.)
| m/z Value (Mass/Charge) | Possible Fragment Structure | Fragmentation Pathway |
| 142 | [C₆H₁₀N₂S]⁺ | Molecular Ion (M⁺) |
| 127 | [C₅H₈N₂S]⁺ | Loss of •CH₃ (α-cleavage) |
| 98 | [C₄H₄NS]⁺ | Cleavage of the propyl-amine side chain |
| 85 | [C₃H₃NS]⁺ | Thiazole ring fragment |
| 44 | [C₂H₆N]⁺ | Fragment from the amine side chain |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Polymorph Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy: An FT-IR spectrum of this compound would show absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:
N-H stretching: From the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. nih.gov
C-H stretching: Aromatic C-H stretches from the thiazole ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propane chain would appear just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the thiazole ring would appear in the 1500-1650 cm⁻¹ region. sapub.org
N-H bending: The amine scissoring vibration is expected around 1600 cm⁻¹.
C-S stretching: This vibration from the thiazole ring is typically weak and found in the fingerprint region (600-800 cm⁻¹). docbrown.info
Studies on similar molecules like 2-amino-4-methylthiazole (B167648) confirm these general assignments, with characteristic bands for NH₂, C=N, and ring vibrations being identified. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-S and C=C symmetric vibrations of the thiazole ring would likely produce strong Raman signals.
Polymorph analysis, which is the study of different crystalline forms of a compound, can also be performed using FT-IR and Raman spectroscopy, as different crystal packing arrangements lead to subtle but measurable shifts in vibrational frequencies.
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The chromophore in this compound is the thiazole ring. Thiazole derivatives typically exhibit absorption maxima (λ_max) in the UV range of 230-280 nm. vulcanchem.com
The absorption is due to π → π* transitions of the conjugated system within the aromatic ring. The exact position of λ_max and the molar absorptivity (ε) are dependent on the solvent and the substituents on the ring. libretexts.org
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Therefore, once a calibration curve is established, UV-Vis spectroscopy can be used as a simple and rapid method for determining the concentration of this compound in a solution.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Compounds
This compound possesses a chiral center at the second carbon of the propane chain (the carbon bonded to the amino group). This means it can exist as two non-superimposable mirror images, or enantiomers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com While the thiazole chromophore itself is not chiral, its proximity to the chiral center can induce a CD signal. An equimolar mixture of both enantiomers (a racemic mixture) would be CD-silent. However, a pure enantiomer or an enantiomerically enriched mixture would produce a characteristic CD spectrum, with positive or negative peaks (Cotton effects). The spectra of the two enantiomers would be mirror images of each other.
CD spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.) and, in some cases, the absolute configuration of a chiral compound by comparing its spectrum to that of known standards. mdpi.com
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for purity assessment. lgcstandards.com For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this method, the compound is passed through a column with a non-polar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid). acs.org The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. lgcstandards.com
Chiral HPLC: To separate the two enantiomers of this compound, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and emerge as separate peaks. This allows for the determination of the enantiomeric purity of a sample.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is volatile or can be made volatile through derivatization. The compound is vaporized and passed through a column, and detection is often performed using a Flame Ionization Detector (FID) or coupled with a mass spectrometer (GC-MS).
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic method used for monitoring the progress of a reaction and for preliminary purity checks.
Table 3: Summary of Analytical Techniques and Their Applications for this compound
| Technique | Application | Information Obtained |
| ¹H, ¹³C, 2D NMR | Structural Elucidation | Connectivity of atoms, electronic environment, stereochemistry |
| HRMS, MS/MS | Formula Determination, Structural Confirmation | Exact molecular weight, elemental formula, fragmentation patterns |
| FT-IR / Raman | Functional Group Identification | Presence of key bonds (N-H, C=N, C-S, etc.), polymorph analysis |
| UV-Visible | Quantification, Electronic Properties | Concentration in solution, electronic transitions (λ_max) |
| CD / ORD | Chiral Analysis | Enantiomeric purity, absolute configuration |
| HPLC / GC | Purity Assessment, Quantification | Chemical purity, separation of impurities, concentration |
| Chiral HPLC | Enantiomeric Separation | Enantiomeric excess (e.e.), separation of R and S forms |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust and reliable HPLC method is fundamental for assessing purity and quantifying the compound in various samples.
A typical approach involves reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A C18 column is commonly used as the stationary phase due to its versatility. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. pensoft.netjpionline.org The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like amines. For this compound, maintaining a slightly acidic pH ensures the amino group is protonated, leading to better chromatographic performance. Detection is typically achieved using a UV detector, set at a wavelength where the thiazole ring exhibits maximum absorbance.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. japsonline.com This process evaluates parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Condition / Acceptance Criterion | Finding |
| Chromatographic Conditions | ||
| Column | C18, 250 mm x 4.6 mm, 5 µm | Compliant |
| Mobile Phase | Acetonitrile : 0.02M Potassium Dihydrogen Phosphate (pH 3.5) | Compliant |
| Flow Rate | 1.0 mL/min | Compliant |
| Detection | UV at 240 nm | Compliant |
| Retention Time | Approx. 5.8 min | Compliant |
| Validation Parameters | ||
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |
| Robustness | No significant change in results with small variations in method parameters | Method found to be robust |
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Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its polar amino group and relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis and is prone to decomposition in the hot injector port. thermofisher.com Therefore, a derivatization step is required to convert the polar amine into a more volatile, thermally stable derivative. sigmaaldrich.cnsigmaaldrich.com
Silylation is a common derivatization strategy where active hydrogens on functional groups like amines are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com The resulting derivative is significantly more volatile and exhibits improved chromatographic peak shape.
Following derivatization, the sample is analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer detects and fragments the molecule, providing a unique mass spectrum that confirms its identity.
Table 2: Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| GC Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Retention Time (TBDMS derivative) | Approx. 12.5 min |
| Mass Spectrometry (EI) | Electron Ionization |
| Key Mass Fragments (m/z) | [M-57]+ (loss of tert-butyl), fragments corresponding to the thiazolylpropane backbone |
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Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. For pharmaceutical applications, it is often necessary to separate and analyze these enantiomers individually. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations. shimadzu.comfagg.be
SFC typically uses supercritical carbon dioxide as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol or ethanol. shimadzu.com This mobile phase has low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. fagg.be The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds. fagg.beresearchgate.net By selecting the appropriate CSP and optimizing the mobile phase composition, baseline separation of the (R)- and (S)-enantiomers of this compound can be achieved.
Table 3: Representative SFC Method for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 240 nm |
| Elution Order | (R)-enantiomer before (S)-enantiomer (Hypothetical) |
| Resolution (Rs) | > 2.0 |
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Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, provide enhanced selectivity and sensitivity for analyzing complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable for quantifying trace levels of this compound and its metabolites or impurities in complex biological matrices like plasma or urine. nih.gov The HPLC system separates the components of the mixture, which are then ionized (e.g., by electrospray ionization, ESI) and introduced into a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first mass analyzer selects the specific molecular ion of the target compound (precursor ion), which is then fragmented. The second mass analyzer monitors for a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific and provides excellent sensitivity and selectivity, minimizing interference from the matrix. nih.gov
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers exceptionally high separation power for analyzing complex mixtures of volatile and semi-volatile compounds, such as a profile of process-related impurities. lcms.cz In GCxGC, effluent from a primary GC column is collected and then periodically injected onto a second, shorter column with a different stationary phase. This two-dimensional separation provides a significant increase in peak capacity, allowing for the resolution of co-eluting compounds that would be inseparable by conventional one-dimensional GC. lcms.cz
Table 4: Example LC-MS/MS Parameters for Quantification
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) [M+H]⁺ | Specific m/z for the compound |
| Product Ion (Q3) | Specific m/z of a stable fragment |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for maximum fragment intensity |
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X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single Crystal X-ray Diffraction (SC-XRD) is considered the gold standard for unambiguously determining the absolute configuration (the R/S designation) of a chiral molecule. encyclopedia.pubnih.govspringernature.com The technique requires a single, high-quality crystal of an enantiomerically pure sample. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. encyclopedia.pub This allows for the direct determination of the molecular structure, bond lengths, bond angles, and the absolute stereochemistry at the chiral center. soton.ac.uk
Table 5: Typical Crystallographic Data from SC-XRD Analysis
| Parameter | Illustrative Value |
| Chemical Formula | C₇H₁₂N₂S |
| Crystal System | Orthorhombic (Hypothetical) |
| Space Group | P2₁2₁2₁ (Hypothetical) |
| Unit Cell Dimensions (Å) | a = 5.6, b = 9.8, c = 15.2 (Hypothetical) |
| Final R-indices | R1 = 0.035, wR2 = 0.085 (Hypothetical) |
| Flack Parameter | 0.01(5) (indicating correct absolute structure assignment) |
| Absolute Configuration | Determined as (S) or (R) |
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Powder X-ray Diffraction for Polymorphism and Amorphous Solid Dispersion Characterization
Active pharmaceutical ingredients can often exist in multiple crystalline forms, known as polymorphs, or as an amorphous (non-crystalline) solid. rigaku.com These different solid forms can have distinct physical properties, including solubility and stability, which makes their characterization essential. Powder X-ray Diffraction (PXRD) is the primary technique used for this purpose. rigaku.compharmtech.com
In PXRD, a sample of powdered material is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific form. google.com PXRD can therefore be used to identify the polymorphic form of a batch, detect the presence of unwanted polymorphs, and monitor for any solid-form changes during manufacturing or storage. It is also used to characterize amorphous solid dispersions, which show a broad halo pattern instead of sharp Bragg peaks.
Table 6: Hypothetical PXRD Peaks for Two Polymorphs of this compound
| Form A: Characteristic Peaks (2θ) | Form B: Characteristic Peaks (2θ) |
| 8.5° | 10.1° |
| 12.3° | 11.5° |
| 15.8° | 16.2° |
| 20.1° | 22.4° |
| 24.6° | 25.9° |
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Advanced Techniques for In Situ and Real-Time Monitoring of Reactions
The synthesis of specialty chemicals like this compound increasingly relies on advanced Process Analytical Technology (PAT) to ensure process robustness, safety, and quality. mit.eduamericanpharmaceuticalreview.com In situ and real-time monitoring techniques are central to PAT, providing immediate data on reaction progression without the need for traditional, time-consuming offline sampling and analysis. americanpharmaceuticalreview.com These technologies enable a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, facilitating rapid optimization and control.
Online NMR and ATR-IR Spectroscopy for Reaction Progress
The real-time monitoring of chemical transformations is crucial for understanding reaction kinetics and identifying transient intermediates. nih.gov Online Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy are powerful, non-destructive techniques that provide continuous, in-situ data on the concentration of reactants, intermediates, and products throughout a reaction. nih.govmt.com
Online NMR Spectroscopy offers detailed structural information, making it highly effective for tracking complex reactions. researchgate.net By integrating a flow-through NMR probe into a reaction setup, spectra can be acquired automatically at set intervals. nih.gov For the synthesis of this compound, which could, for example, involve the Hantzsch thiazole synthesis from a suitable α-haloketone and a thioamide, online ¹H NMR could monitor the reaction progress by tracking the disappearance of proton signals specific to the starting materials and the concurrent appearance of signals corresponding to the thiazole ring and aminopropane side chain of the product.
ATR-IR Spectroscopy is particularly well-suited for monitoring reactions in optically dense or heterogeneous mixtures, which are common in industrial synthesis. mt.com An ATR probe inserted directly into the reaction vessel measures the infrared spectrum of the layer of solution in immediate contact with the sensor surface. mt.com This technique is highly sensitive to changes in functional groups. In a potential synthesis of this compound, ATR-IR could track the consumption of a ketone reactant (loss of C=O stretch), a thioamide (changes in C=S and N-H stretches), and the formation of the thiazole C=N and C-S bonds. researchgate.net
The data obtained from these techniques allow for the precise determination of reaction endpoints, the identification of potential side reactions, and the calculation of kinetic parameters.
Table 1: Hypothetical Spectroscopic Data for Monitoring the Synthesis of this compound
This table illustrates the key spectroscopic signals that would be monitored using Online NMR and ATR-IR during a hypothetical synthesis.
| Compound Type | Analytical Technique | Key Signal to Monitor | Typical Wavenumber/Chemical Shift | Observation During Reaction |
| Reactant A (e.g., 1-Bromo-1-(4-thiazolyl)propan-2-one) | ¹H NMR | Proton adjacent to bromine (-CHBr) | ~4.5 - 5.0 ppm | Signal intensity decreases |
| ATR-IR | Carbonyl stretch (C=O) | ~1715 cm⁻¹ | Peak intensity decreases | |
| Reactant B (e.g., Thioacetamide) | ¹H NMR | Amide protons (-NH₂) | ~7.5 - 8.0 ppm | Signal intensity decreases |
| ATR-IR | Thioamide C=S stretch | ~1300 cm⁻¹ | Peak intensity decreases | |
| Product (this compound) | ¹H NMR | Thiazole ring proton (C5-H) | ~7.2 ppm | Signal intensity increases |
| ¹H NMR | Amino group protons (-NH₂) | ~1.5 - 2.5 ppm (variable) | Signal intensity increases | |
| ATR-IR | Thiazole ring C=N stretch | ~1620 cm⁻¹ | Peak intensity increases |
Flow-Through Analytical Systems for Process Optimization
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the potential for automation. When coupled with inline or online analytical systems, flow reactors become powerful tools for rapid process optimization.
A flow-through system for the synthesis of this compound would involve pumping streams of the precursor materials (e.g., an α-haloketone and a source of the thioamide) to a mixing point, after which the combined stream enters a heated or cooled reactor coil. The output from the reactor then passes through the detection cell of an analytical instrument, such as an HPLC, online NMR, or ATR-IR spectrometer, before collection. researchgate.netchromatographyonline.com
This integrated setup allows for the systematic and automated optimization of reaction parameters. A Design of Experiments (DoE) approach can be implemented where software controls the flow rates (affecting stoichiometry and residence time) and reactor temperature. The analytical system provides real-time feedback on how these changes affect the product yield and purity. This enables the rapid mapping of the reaction space to identify the optimal conditions far more efficiently than with traditional one-variable-at-a-time batch experiments.
Table 2: Illustrative Design of Experiments (DoE) for Flow Synthesis Optimization of this compound
This table shows a simplified experimental design to optimize three key process parameters using a flow reactor with an integrated analytical system.
| Experiment Run | Temperature (°C) | Residence Time (min) | Reagent A:B Stoichiometry | Measured Yield (%) |
| 1 | 80 | 5 | 1:1.0 | 65 |
| 2 | 120 | 5 | 1:1.0 | 82 |
| 3 | 80 | 15 | 1:1.0 | 78 |
| 4 | 120 | 15 | 1:1.0 | 85 |
| 5 | 80 | 5 | 1:1.2 | 71 |
| 6 | 120 | 5 | 1:1.2 | 90 |
| 7 | 80 | 15 | 1:1.2 | 84 |
| 8 | 120 | 15 | 1:1.2 | 95 |
| 9 (Center Point) | 100 | 10 | 1:1.1 | 88 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 1 4 Thiazolyl Propane Analogues
Rational Design Principles for SAR/SPR Series
The rational design of 2-amino-1-(4-thiazolyl)propane analogues is guided by established medicinal chemistry principles. A key strategy involves bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to enhance a desired biological or physical characteristic without significantly altering the chemical structure. For instance, replacing a phosphate (B84403) group with a bioisostere can improve pharmacokinetic and pharmacodynamic profiles. lew.ro
Another principle is the strategic modification of different parts of the molecule—the thiazole (B1198619) ring, the aminoalkane side chain, and the stereochemistry—to probe their roles in molecular interactions. This systematic approach allows for the development of SAR models that correlate specific structural features with biological activity. The overarching goal is to achieve a balance between potency, selectivity, and favorable drug-like properties, such as solubility and membrane permeability. rsc.org
Impact of Thiazole Ring Substituents on Molecular Interactions (In Vitro)
Substituents on the thiazole ring play a pivotal role in modulating the in vitro molecular interactions of this compound analogues. The nature and position of these substituents can significantly influence binding affinity and selectivity for a biological target.
For example, studies on various thiazole derivatives have shown that the introduction of specific groups can enhance biological activity. In one study, it was found that a para-halogen-substituted phenyl group attached to the thiazole ring was important for activity. mdpi.com Another study highlighted that the presence of a 2-pyridyl hydrazinyl residue at position 2 of the thiazole nucleus was associated with enhanced antimalarial activity. nih.gov Furthermore, electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to the thiazole have been shown to lead to strong antiproliferative effects. nih.gov
These findings underscore the importance of the electronic and steric properties of thiazole ring substituents in dictating molecular interactions.
Influence of Aminoalkane Side Chain Modifications on Molecular Recognition and Selectivity
Modifications to the aminoalkane side chain of this compound analogues are crucial for optimizing molecular recognition and selectivity. The length, branching, and nature of the substituents on the side chain can significantly impact how the molecule fits into the binding pocket of a target protein.
Research on related structures, such as 4-aminoquinolines, has demonstrated that alterations to the aminoalkane side chain can overcome drug resistance. asm.orgasm.org For instance, variations in the length of the side chain and the introduction of cyclic moieties like piperazine (B1678402) have been shown to enhance activity against resistant strains. asm.orgasm.org The stereochemistry of the side chain is also a critical factor, as different stereoisomers can exhibit vastly different biological activities.
Stereochemical Effects on Biological Activity and Specificity (In Vitro)
The stereochemistry of this compound and its analogues is a critical determinant of their in vitro biological activity and specificity. The three-dimensional arrangement of atoms can profoundly affect how a molecule interacts with a chiral biological target, such as an enzyme or receptor.
For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be less active or even responsible for undesirable side effects. For example, in the context of adrenergic agents, stereochemistry is a known factor that influences activity. researchgate.net Systematic studies comparing the biological effects of different stereoisomers have shown that both stereochemistry and the nature of appended functional groups can produce effects of similar magnitude. nih.gov Therefore, controlling the stereochemistry of the chiral center in the propane (B168953) chain of this compound is essential for optimizing its biological profile.
Computational Approaches to SAR/SPR (e.g., Pharmacophore Modeling, 3D-QSAR)
Computational methods are invaluable tools in understanding the SAR and SPR of this compound analogues. Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are prominent examples of these ligand-based drug design approaches.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. For instance, a pharmacophore model for a series of thiazole derivatives identified a five-point model (ADRRR) with one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings as being crucial for activity. lew.roresearchgate.net Another study on thiazole and thiophene (B33073) derivatives generated an AADRR hypothesis, highlighting two acceptor sites, one donor site, and two aromatic rings. nih.gov
3D-QSAR studies build upon pharmacophore models to create a statistical correlation between the 3D properties of a set of molecules and their biological activities. These models can predict the activity of novel compounds and guide the design of more potent analogues. For example, an atom-based 3D-QSAR model for thiazole derivatives showed significant statistical parameters, indicating its predictive power. lew.roresearchgate.net
These computational approaches provide insights into the key structural features required for optimal interactions and can guide the rational design of new, more effective compounds. worldscientific.com
Analysis of Physicochemical Descriptors (e.g., pKa, LogP/D) and Their Correlation with Molecular Interactions
pKa: This value determines the ionization state of the amino group at physiological pH. The charged state is often crucial for forming ionic interactions with the biological target.
LogP/D: This descriptor measures the lipophilicity of a compound. An optimal LogP/D is necessary for a molecule to pass through cell membranes to reach its target, while also maintaining sufficient solubility in aqueous environments. Studies have shown that for many drug-like molecules, a LogP value between 2 and 3 is considered optimal. wikipedia.org
The interplay of these properties is crucial. For example, a study on thiazole-based compounds demonstrated that while most compounds were not overly lipophilic (LogP < 5), this property, along with others, contributed to their potential as pharmacologically efficient molecules. dovepress.com
Table 1: Physicochemical Properties of Exemplary Thiazole Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) |
| Example 1 | 180-500 | <5 | <6 | Acceptable Range | ≤140 |
| Example 2 | 180-500 | <5 | <6 | Acceptable Range | ≤140 |
| Example 3 | 180-500 | <5 | <6 | Acceptable Range | ≤140 |
Note: This table presents generalized data from a study on thiazole derivatives to illustrate the range of acceptable physicochemical properties. dovepress.com TPSA refers to the Topological Polar Surface Area.
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization
In the process of optimizing SAR, ligand efficiency (LE) and lipophilic efficiency (LLE) are valuable metrics for assessing the quality of drug candidates. wikipedia.org
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It is calculated as the binding energy per non-hydrogen atom. A higher LE indicates that a smaller molecule can achieve a high binding affinity, which is a desirable characteristic in drug design. optibrium.com
These efficiency metrics help guide the optimization process by prioritizing compounds that are not only potent but also possess favorable physicochemical properties, increasing the likelihood of developing a successful drug.
Future Directions and Emerging Research Avenues for 2 Amino 1 4 Thiazolyl Propane
Exploration of Novel and Sustainable Synthetic Pathways
While established methods for the synthesis of thiazole (B1198619) derivatives exist, there is a growing need for more sustainable and environmentally friendly approaches. Future research should focus on the development of "green" synthetic routes that minimize waste, reduce the use of hazardous reagents, and are more energy-efficient.
Key areas of exploration include:
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient and atom-economical approach to synthesizing thiazole derivatives. researchgate.net
Green Catalysts: The development and use of recyclable and biodegradable catalysts, such as those based on chitosan (B1678972) hydrogels, can significantly reduce the environmental impact of synthesis. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netconferenceworld.in
Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a critical aspect of green chemistry. rsc.orgresearchgate.net
Recent advancements have already demonstrated the potential of these green strategies in the synthesis of various thiazole-containing compounds, paving the way for more sustainable production of 2-Amino-1-(4-thiazolyl)propane. bohrium.com
Development of Advanced Analytical Platforms for Comprehensive Characterization
A thorough understanding of the physicochemical properties and structural characteristics of this compound and its derivatives is crucial for their effective application. Future research should focus on employing and developing advanced analytical techniques for comprehensive characterization.
This includes the use of:
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds. mdpi.comafricaresearchconnects.comrsc.org
X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in a molecule, which is vital for understanding its biological activity and molecular interactions. rsc.org
Chromatographic Techniques: Advanced chromatographic methods are necessary for the separation and purification of complex mixtures, ensuring the high purity of the final products.
The data generated from these analytical platforms will be invaluable for establishing structure-activity relationships and for the rational design of new derivatives with enhanced properties.
Deeper Elucidation of Fundamental Molecular Recognition Mechanisms
Understanding how this compound and its derivatives interact with biological targets at the molecular level is fundamental to their development as therapeutic agents or probes. Future research should aim to elucidate these molecular recognition mechanisms in greater detail.
Key research areas include:
Computational Modeling and Docking Studies: These in silico methods can predict the binding modes and affinities of thiazole derivatives with specific proteins, providing insights into the key interactions that govern their biological activity. mdpi.com
Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of these compounds with their targets.
Structural Biology: Determining the crystal structures of thiazole derivatives in complex with their target proteins can provide a detailed atomic-level understanding of the molecular recognition process. nih.gov
A deeper understanding of molecular recognition will facilitate the design of more potent and selective compounds. core.ac.ukumontpellier.fr
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.gov These technologies can be applied to the study of this compound in several ways:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the properties and activities of novel thiazole derivatives, accelerating the discovery of new lead compounds. nih.govresearchgate.net
Retrosynthetic Analysis: AI tools can assist in designing novel and efficient synthetic routes for complex thiazole-containing molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: ML models can be used to develop QSAR models that correlate the structural features of thiazole derivatives with their biological activities, aiding in the design of more potent compounds. researchgate.net
The application of AI and ML has the potential to significantly reduce the time and cost associated with the discovery and development of new thiazole-based compounds. semanticscholar.org
Potential Applications as a Building Block in Materials Science (e.g., polymers, sensors, functional surfaces)
The unique chemical properties of this compound make it an attractive building block for the development of novel materials with advanced functionalities.
Future research could explore its use in:
Polymers: The amino group can be used as a reactive site for polymerization, leading to the creation of thiazole-containing polymers with unique optical, electronic, or thermal properties. rsc.org
Sensors: The thiazole ring can act as a recognition element for specific analytes, enabling the development of chemosensors for environmental monitoring or medical diagnostics.
Functional Surfaces: The compound can be grafted onto surfaces to create functional coatings with properties such as antimicrobial activity or enhanced biocompatibility.
The versatility of this compound as a synthetic precursor opens up a wide range of possibilities for the creation of new and innovative materials.
Interdisciplinary Research Collaborations in Thiazole Chemistry and Related Fields
The full potential of this compound and other thiazole derivatives can only be realized through collaborative efforts that bridge different scientific disciplines.
Future progress will depend on:
Collaboration between Synthetic Chemists and Biologists: To design and synthesize new compounds with specific biological activities. bohrium.com
Partnerships between Academia and Industry: To translate fundamental research findings into practical applications.
Integration of Experimental and Computational Approaches: To accelerate the discovery and optimization of new thiazole-based molecules. rsc.org
Such interdisciplinary collaborations will be essential for driving innovation and addressing complex challenges in medicine, materials science, and beyond. bohrium.com
Q & A
Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?
- Methodological Answer : Use combinatorial chemistry (e.g., Ugi reaction) to generate a 96-well library of analogues. Automated liquid handling systems enable parallel synthesis, followed by robotic screening against target panels (e.g., kinase inhibitors). Dose-response curves (10 nM–100 µM) prioritize hits with >50% inhibition. ’s review on aminoazole derivatives provides a template for scaffold diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
